Hydroxyipronidazole

Beschreibung

Key Metabolic Pathways

Hydroxylation of Isopropyl Chain :

Excretion Routes :

Analytical Significance

Hydroxy Ipronidazole is targeted in residue analysis due to its stability and detectability:

| Analytical Method | Application | Detection Limit |

|---|---|---|

| LC-MS/MS | Plasma and tissue samples | 0.25–1 µg/L (CCβ) |

| HPLC | Food safety monitoring (honey, meat) | 10 ppb |

Its detection in matrices like honey and animal tissues confirms exposure to Ipronidazole, critical for regulatory enforcement.

Eigenschaften

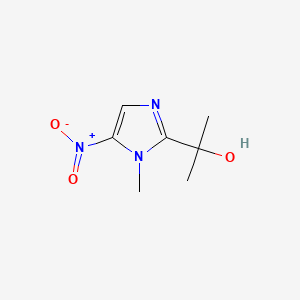

IUPAC Name |

2-(1-methyl-5-nitroimidazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHPMNDYKOSVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188664 | |

| Record name | 1H-Imidazole-2-methanol, alpha,alpha,1-trimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35175-14-5 | |

| Record name | L 12407 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-methanol, alpha,alpha,1-trimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYIPRONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8775PKJ47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chemical Synthesis via Acid-Catalyzed Condensation

Reaction Mechanism and Reactant Ratios

Hydroxy Ipronidazole is synthesized through acid-protected condensation, leveraging the reactivity of ipronidazole’s nitro group. A patented method for analogous hydroxyimidazoles (e.g., 2-hydroxybenzimidazole) provides a foundational framework. The process involves:

- Reactants : Ipronidazole, hydrochloric acid (HCl), and urea.

- Molar Ratios : A 1:1.1 molar ratio of ipronidazole to urea optimizes cyclization, while HCl acts as both catalyst and dehydrating agent.

- Temperature and Duration : Heating to 140–150°C for 4 hours ensures complete ring closure and hydroxylation.

The reaction proceeds via nucleophilic attack by urea’s amine group on the electrophilic carbon adjacent to ipronidazole’s nitro group, followed by acid-mediated dehydration (Figure 1). This method avoids toxic solvents like dimethylbenzene, aligning with green chemistry principles.

Table 1: Optimization of Chemical Synthesis Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature (°C) | 140–150 | 85–86.3 | 99.1–99.2 |

| Reaction Time (h) | 4 | 85 | 99.1 |

| Urea:Ipronidazole | 1.1:1 | 86.3 | 99.2 |

Microbial Preparation via Anaerobic Reductive Activation

Bacterial Metabolism and Redox Dynamics

Anaerobic bacteria, such as Clostridium spp., reduce ipronidazole’s nitro group to hydroxylamine intermediates, forming Hydroxy Ipronidazole. This reductive activation relies on:

- Electron Transport Chains : Ferredoxin (E₀′ = −420 mV) transfers electrons from pyruvate to ipronidazole, facilitated by pyruvate:ferredoxin oxidoreductase (PFOR).

- Oxygen Sensitivity : Strict anaerobic conditions (≤0.1% O₂) prevent futile cycling, where oxygen regenerates the parent compound.

Table 2: Microbial Reduction Efficiency Across Bacterial Strains

| Bacterial Strain | Incubation Time (h) | Conversion Rate (%) |

|---|---|---|

| Clostridium sporogenes | 48 | 78 |

| Bacteroides fragilis | 72 | 65 |

Enzymatic Hydroxylation Using Nitroreductases

Xanthine Oxidase and Electrolytic Models

In vitro enzymatic systems mimic microbial reduction. Xanthine oxidase, in the presence of NADPH, reduces ipronidazole to Hydroxy Ipronidazole via a hydroxylamine intermediate. Electrolytic reduction at −0.8 V (vs. Ag/AgCl) produces similar metabolites, confirming the role of electron transfer in hydroxylation.

Table 3: Enzymatic vs. Electrolytic Reduction Outcomes

| Method | Byproducts Detected | Yield (%) |

|---|---|---|

| Xanthine Oxidase | Acetamide, Ethanolamine | 72 |

| Electrolysis | Glycine, Acetate | 68 |

Analytical Validation and Quality Control

LC-MS/MS Quantification and Matrix Effects

Hydroxy Ipronidazole is quantified using LC-MS/MS with matrix-matched calibration to counteract ion suppression. Key parameters include:

- Chromatography : C18 column (2.1 × 50 mm, 1.7 µm), 0.4 mL/min flow rate.

- Mass Transitions : m/z 186 → 168 (quantifier) and 186 → 121.2 (qualifier).

Table 4: Validation Parameters for Chicken Tissue Analysis

| Parameter | Value |

|---|---|

| LOQ (µg/kg) | 0.5 |

| Recovery (%) | 85–110 |

| Intra-day RSD (%) | <15 |

| Inter-day RSD (%) | <20 |

Environmental and Pharmacological Implications

Residual Analysis in Food Products

Hydroxy Ipronidazole residues in poultry require monitoring due to EU MRLs (0.5 µg/kg). Multi-residue methods detect it alongside metabolites like hydroxymetronidazole, achieving 83% analyte recovery despite matrix effects.

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxy Ipronidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: tert-Butylhydroperoxide, nickel catalysts.

Reduction: Hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophiles like amines or thiols.

Major Products:

Oxidation: Corresponding oxides.

Reduction: Amino derivatives.

Substitution: Substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Hydroxy-ipronidazole is a metabolite of ipronidazole, a nitroimidazole antibiotic used in veterinary medicine to combat anaerobic bacterial and parasitic infections . Analytical standards of Hydroxy-ipronidazole are available for research and analytical applications .

Analytical Standard

- Analytical Use Hydroxy-ipronidazole is used as an analytical standard .

- Chromatography Hydroxy-ipronidazole can be used with high-performance liquid chromatography coupled to electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) and ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) .

Detection and Quantification in Complex Matrices

- Ultra-High Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (UHPLC-MS/MS) An analytical method using UHPLC-MS/MS has been developed and validated for the confirmatory analysis of nitroimidazoles and their hydroxy metabolites, including hydroxy-ipronidazole, in honey. This method involves dissolving honey samples in a formic acid solution, followed by isolation and enrichment of nitroimidazoles and their metabolites using dispersive-solid phase extraction with a mixed-mode strong cation-exchange sorbent .

- Limits of Detection and Quantification The limits of detection and quantification for nitroimidazoles and their metabolites, including hydroxy-ipronidazole, are in the ranges of 0.02–0.07 µg/kg and 0.05–0.2 µg/kg, respectively .

- Electrospray Ionization (ESI) LC/MS/MS Hydroxy-ipronidazole (IPROH) is subjected to electrospray ionization to produce protonated molecular ions, which are then isolated and subjected to secondary ionization and monitored for selected daughter ions . Confirmation of analyte identity in a test sample extract is based on comparison of its retention time and daughter ion relative abundances against those recorded for a reference standard . This method is applicable to swine and poultry muscle extracts .

Veterinary Drug Residue Analysis

- Residue Studies Tissues of swine treated with a therapeutic dose of ipronidazole via an aqueous oral solution were found to be free of residues at 6 days of withdrawal .

- Multi-Residue Analysis Hydroxy-ipronidazole is one of 122 priority veterinary drugs (VDs) that can be analyzed in meat using a 12-minute analytical method .

- Analysis of Veterinary Drugs in Chicken Calibration curves constructed from standards prepared in reagents and chicken sample matrix demonstrated good linearity with a correlation coefficient (R2) larger than 0.99 . The method was also found to demonstrate good precision with RSD of less than 20% for almost all of the drugs studied .

Wirkmechanismus

The mechanism of action of Hydroxy Ipronidazole involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Side Chain (C2) | logP* | Key Applications |

|---|---|---|---|---|

| Hydroxy ipronidazole | C₇H₁₁N₃O₃ | 2-hydroxyisopropyl | 0.89 | Veterinary metabolite |

| Ipronidazole (IPZ) | C₇H₁₁N₃O₂ | 2-isopropyl | 1.12 | Antiprotozoal agent |

| Metronidazole (MNZ) | C₆H₉N₃O₃ | 2-hydroxyethyl | -0.02 | Human/veterinary antibiotic |

| Dimetridazole (DNZ) | C₅H₇N₃O₂ | 2-methyl | 0.54 | Poultry antimicrobial |

*Predicted using ChemAxon software .

Metabolic Pathways and Residue Stability

Nitroimidazoles undergo hepatic hydroxylation to form hydroxy metabolites, which are key residues in food safety monitoring:

- IPZ → IPZ-OH : Primary metabolite in turkeys; 32% reduction in muscle residue concentration after 24h storage at 4°C vs. immediate freezing .

- DNZ → HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) : Predominant metabolite in pigs and turkeys .

- MNZ → MNZOH (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole) : Major urinary metabolite in humans .

Table 2: Stability of Nitroimidazole Residues in Muscle Tissue

| Parent Compound | Metabolite | Storage Condition | Residue Reduction (%) | Reference |

|---|---|---|---|---|

| Ronidazole | RNZ | 4°C for 24h | 74 | |

| Ipronidazole | IPZ-OH | 4°C for 24h | 32 |

IPZ-OH exhibits greater stability than RNZ under non-frozen storage, likely due to its polar hydroxy group enhancing solubility and reducing volatility .

Mutagenic Potential and Regulatory Considerations

Hydroxy ipronidazole’s mutagenicity parallels its parent compound, as nitroimidazoles generate reactive intermediates (e.g., nitro radicals) that damage DNA . Regulatory agencies (e.g., EMA, FDA) enforce strict residue limits for IPZ-OH in food products due to carcinogenic risks. In contrast, MNZOH and HMMNI are also monitored but show variable toxicity profiles depending on side-chain interactions with cellular targets .

Analytical Detection Methods

LC-MS/MS is the gold standard for detecting nitroimidazoles and their metabolites. For example:

Biologische Aktivität

Hydroxy ipronidazole, also known as ipronidazole-OH, is a significant metabolite of the nitroimidazole antibiotic ipronidazole. This compound has garnered attention due to its biological activity, particularly its potential mutagenic and carcinogenic properties. This article explores the biological activity of hydroxy ipronidazole, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 35175-14-5 |

| Molecular Formula | C₇H₁₁N₃O₃ |

| Molecular Weight | 185.181 g/mol |

| Density | 1.34 g/cm³ |

| Melting Point | 108-110°C |

| Boiling Point | 367.7°C |

| Flash Point | 176.2°C |

Hydroxy ipronidazole is structurally similar to other nitroimidazoles, which are known for their broad-spectrum antimicrobial properties. However, hydroxy ipronidazole's biological activity raises concerns regarding its mutagenic potential, similar to its parent compound, ipronidazole .

Hydroxy ipronidazole exerts its biological effects primarily through the following mechanisms:

- Antimicrobial Activity : Like other nitroimidazoles, hydroxy ipronidazole demonstrates antibacterial and antiparasitic properties. It is effective against anaerobic bacteria and protozoa by disrupting DNA synthesis through the formation of reactive intermediates .

- Mutagenicity : Studies have indicated that hydroxy ipronidazole may possess mutagenic properties, raising concerns about its safety in therapeutic applications. The compound's ability to form DNA adducts contributes to its potential carcinogenicity .

- Anticoccidial Effects : Hydroxy ipronidazole has been studied for its anticoccidial activity in veterinary medicine, particularly in poultry. It helps control infections caused by Eimeria species .

Study on Antiproliferative Activity

A study investigated the antiproliferative effects of hydroxy ipronidazole on various cancer cell lines. Using the sulforhodamine B (SRB) assay, researchers found that hydroxy ipronidazole exhibited significant cytotoxicity against human colon adenocarcinoma (HT-29) cells with an IC50 value of 6.92 ± 0.49 µg/ml . This suggests that hydroxy ipronidazole may have potential as an anticancer agent.

Detection and Analysis

A confirmatory analysis method was developed for detecting hydroxy metabolites of nitroimidazoles in various matrices, including honey and muscle samples. The study employed ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), demonstrating high recovery rates (90.2% - 105.6%) and sensitivity for quantifying hydroxy ipronidazole in complex samples . This method enhances the ability to monitor residues in food products, ensuring consumer safety.

Q & A

Q. How can researchers ensure compliance with open data policies when publishing Hydroxy Ipronidazole studies?

- Methodological Answer : Deposit raw datasets (e.g., chromatograms, pharmacokinetic parameters) in public repositories like Figshare or Dryad, citing DOIs in the manuscript. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and include a data availability statement detailing access conditions .

Literature and Knowledge Gaps

Q. How to address gaps in understanding Hydroxy Ipronidazole’s environmental persistence?

- Methodological Answer : Conduct fate and transport studies using soil/water microcosms under controlled conditions (e.g., varying pH, temperature). Quantify degradation products via HRMS and apply quantitative structure-activity relationship (QSAR) models to predict environmental half-lives. Compare results with structurally related nitroimidazoles (e.g., dimetridazole) to identify trends .

What frameworks guide the formulation of research questions on Hydroxy Ipronidazole’s antimicrobial mechanisms?

- Methodological Answer : Apply the PICO framework (Population: bacterial strains; Intervention: IPZOH exposure; Comparison: untreated controls; Outcome: MIC values) to structure hypotheses. Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pilot studies should confirm bacterial susceptibility via broth microdilution assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.